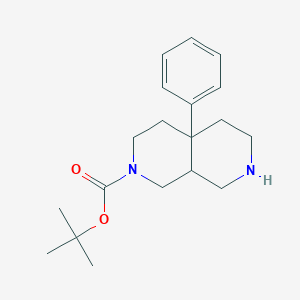

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate

CAS No.: 1251021-84-7

Cat. No.: VC2859886

Molecular Formula: C19H28N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251021-84-7 |

|---|---|

| Molecular Formula | C19H28N2O2 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | tert-butyl 4a-phenyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxylate |

| Standard InChI | InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-7-5-4-6-8-15)9-11-20-13-16(19)14-21/h4-8,16,20H,9-14H2,1-3H3 |

| Standard InChI Key | SETAUMLKYBEKDM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3 |

Introduction

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate is a complex organic compound that belongs to the naphthyridine class of heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. Despite the lack of specific detailed information on this compound in the provided search results, we can infer its properties and potential applications based on related compounds and general trends in naphthyridine chemistry.

Synthesis and Reactions

The synthesis of naphthyridine derivatives often involves multi-step reactions starting from simpler heterocyclic compounds. For example, the synthesis of 1-amino-3-oxo-2,7-naphthyridines involves reactions with cyclic amines and subsequent modifications . The introduction of a phenyl group at the 4a position could involve additional steps such as alkylation or arylation reactions.

Potential Applications

Naphthyridine derivatives are explored for various applications, including pharmaceuticals, due to their potential biological activities. For instance, tetrahydro-1,7-naphthyridine derivatives have been studied for their role in PET imaging of metabotropic glutamate receptors . The specific applications of tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its biological activity and chemical stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume